Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV)

Catalog No.
S1900798
CAS No.
67108-80-9
M.F
C22H36Zr-8
M. Wt
391.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylbis(pentamethylcyclopentadienyl)zirconium(...

CAS Number

67108-80-9

Product Name

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV)

IUPAC Name

carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane;zirconium

Molecular Formula

C22H36Zr-8

Molecular Weight

391.7 g/mol

InChI

InChI=1S/2C10H15.2CH3.Zr/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H3;/q-5;3*-1;

InChI Key

OSDRGEQSXXMZMG-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Zr]

Canonical SMILES

[CH3-].[CH3-].C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Zr]

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is an organometallic compound characterized by its unique structure, which includes two pentamethylcyclopentadienyl ligands and two methyl groups coordinated to a zirconium center. Its molecular formula is C22H36Zr, and it typically appears as a white to yellow powder or crystals. The compound has a melting point ranging from 205 to 207 °C, indicating its stability under standard laboratory conditions .

Catalysis

One of the primary applications of Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) lies in catalysis. Due to its ability to activate small molecules and participate in bond-forming reactions, it serves as a catalyst in several processes, including:

  • Olefin polymerization

    The compound plays a role in the polymerization of olefins (alkenes), which are essential building blocks for many plastics. Studies have shown its effectiveness in creating various types of polyethylene ()

  • Organic synthesis

    Researchers utilize Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) for various organic synthesis reactions. Its ability to selectively form carbon-carbon bonds makes it useful in creating complex organic molecules ()

Organometallic Chemistry

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) serves as a model compound for studying organometallic chemistry, the field that explores the interaction between organic molecules and metals. Its well-defined structure and predictable reactivity allow researchers to understand the behavior of similar organometallic complexes. ()

Materials Science

The unique properties of Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) have led to its exploration in materials science. Researchers are investigating its potential applications in developing:

  • New polymers

    By incorporating the compound into polymer structures, scientists aim to create novel materials with improved properties like thermal stability and conductivity. ()

  • Precursors for ceramic materials

    The controlled decomposition of Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) can yield zirconium-based ceramic materials with potential applications in electronics and catalysis. ()

, particularly in polymerization processes. It can facilitate the polymerization of olefins, leading to the formation of high-performance polymers. The compound's reactivity can be attributed to the presence of the zirconium metal center, which can undergo oxidative addition and reductive elimination reactions, making it suitable for diverse catalytic applications .

  • Preparation of Pentamethylcyclopentadiene: This is often achieved through the alkylation of cyclopentadiene.
  • Formation of Zirconium Complex: Zirconium tetrachloride reacts with pentamethylcyclopentadiene.
  • Reduction: The resulting complex is reduced using lithium aluminum hydride to introduce methyl groups .

Dimethylbis(cyclopentadienyl)zirconium(IV)C12H18ZrContains cyclopentadienyl ligands; used as a catalystPolymerizationBis(cyclopentadienyl)dimethylzirconium(IV)C12H18ZrSimilar structure; versatile catalystPolymer synthesisDimethylbis(cyclohexylcyclopentadienyl)zirconium(IV)C16H28ZrCyclohexyl substituents; modified reactivityCatalysis

Uniqueness

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) stands out due to its highly sterically hindered ligands (pentamethylcyclopentadiene), which enhance its stability and reactivity compared to simpler cyclopentadienyl derivatives. This unique ligand environment allows for more effective catalysis in polymerization reactions and contributes to its potential applications in advanced material science .

Primary Pentamethylcyclopentadienyl Precursor Sources

Unlike traditional cyclopentadiene compounds, pentamethylcyclopentadiene demonstrates remarkable stability against dimerization due to the steric hindrance provided by the five methyl substituents [4]. This characteristic proves essential for synthetic applications, as it eliminates the need for constant regeneration from dimeric forms that plague simpler cyclopentadiene systems. The compound can be synthesized through various routes, including the traditional method involving tiglaldehyde and 2-butenyllithium via 2,3,4,5-tetramethylcyclopent-2-enone through a Nazarov cyclization reaction [4].

Alternative synthetic pathways for pentamethylcyclopentadiene include the addition of 2-butenyllithium to ethyl acetate followed by acid-catalyzed dehydrocyclization [4]. These methods provide reliable access to the pentamethylcyclopentadienyl precursor necessary for subsequent metallocene synthesis. The choice of synthetic route often depends on scale requirements and available starting materials, with industrial applications typically favoring the most economical and scalable approaches.

Deprotonation and Metallate Formation

The transformation of pentamethylcyclopentadiene to its metallate form represents a critical step in precursor preparation. The deprotonation process typically employs strong bases such as n-butyllithium, which effectively removes the acidic hydrogen to generate the corresponding lithium pentamethylcyclopentadienide (Cp*Li) [4]. This reaction proceeds according to the following general scheme:

CpH + C₄H₉Li → CpLi + C₄H₁₀

The resulting lithium salt exhibits enhanced nucleophilicity and provides the necessary reactivity for subsequent transmetalation to zirconium centers [4]. The preparation of these metallate species requires strict anaerobic conditions, as both the starting materials and products demonstrate significant air and moisture sensitivity. Typically, these reactions are conducted under inert atmospheres using rigorously dried solvents and carefully purified reagents.

Alternative metallate formation strategies include the use of sodium or potassium bases, though lithium derivatives generally provide superior reactivity and selectivity [4]. The choice of base often influences the subsequent reaction kinetics and product distributions, making careful selection essential for optimized synthetic outcomes. Temperature control during deprotonation proves particularly important, as excessive heat can lead to decomposition or unwanted side reactions.

Silyl-Protected Cyclopentadienyl Intermediates

An important alternative approach involves the preparation of silyl-protected cyclopentadienyl intermediates, which can provide enhanced stability and alternative reactivity patterns [4]. The synthesis of pentamethylcyclopentadienyl trimethylsilane (Cp*SiMe₃) offers several advantages, including improved thermal stability and modified reaction pathways for metallocene synthesis.

These silyl transfer reactions typically proceed through the following mechanism:

CpLi + Me₃SiCl → CpSiMe₃ + LiCl

The resulting silyl-protected compound can subsequently undergo transmetalation with appropriate zirconium precursors, often providing cleaner reaction profiles and reduced formation of unwanted byproducts [4]. This methodology proves particularly valuable when dealing with sensitive or sterically demanding reaction conditions where direct metallate transfer might prove problematic.

The silyl protection strategy also enables the preparation of mixed-ligand systems and facilitates purification procedures, as the silyl-protected intermediates often exhibit enhanced solubility and stability characteristics compared to their metallate counterparts [4]. These properties can significantly improve overall synthetic efficiency and product quality in large-scale preparations.

Transmetalation Routes for Zirconium-Carbon Bond Formation

Direct Alkylation of Zirconocene Dichloride Precursors

The formation of zirconium-carbon bonds in dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) relies primarily on transmetalation reactions between zirconium halide precursors and appropriate alkylating agents. The most common approach begins with bis(pentamethylcyclopentadienyl)zirconium dichloride, which serves as the immediate precursor for methylation reactions [5] [6].

The methylation process typically employs organolithium reagents, particularly methyllithium, which provides clean and efficient transfer of methyl groups to the zirconium center [6] [7]. This reaction proceeds through a nucleophilic substitution mechanism where the electron-rich methyl carbanion attacks the electron-deficient zirconium center, displacing chloride ligands in the process.

The reaction stoichiometry requires careful control to achieve selective formation of the dimethyl product. Excess methyllithium can lead to over-reduction and formation of undesired zirconium(III) species, while insufficient reagent results in incomplete substitution and mixed chloride-methyl products [6]. Optimal conditions typically involve the use of exactly two equivalents of methyllithium per zirconium center, added slowly to a cold solution of the dichloride precursor.

Temperature control during the methylation process proves critical, as reactions conducted at elevated temperatures can promote β-hydride elimination and formation of zirconium hydride species [6]. Typically, these reactions are performed at temperatures between -78°C and -40°C to minimize side reactions while maintaining reasonable reaction rates.

Alternative Alkylating Agents and Reaction Conditions

While methyllithium represents the most common alkylating agent, alternative organometallic reagents can provide useful synthetic options depending on specific requirements and availability [8] [7]. Methylmagnesium halides (Grignard reagents) offer a milder alternative that can reduce the formation of over-reduced products, though typically at the expense of reaction efficiency and selectivity [8].

The use of ethylmagnesium bromide in stereocontrolled alkylation reactions has been documented to provide reduced epimer ratios compared to lithium-based reagents, though this comes with decreased stereoselectivity [8]. These Grignard-based approaches prove particularly valuable when working with sensitive substrates or when seeking to minimize the formation of highly reactive intermediates.

Aluminum-based alkylating agents, such as trimethylaluminum, represent another class of reagents that can participate in transmetalation reactions [8]. These reagents often lead to the formation of bimetallic complexes as intermediates, which can subsequently undergo further transformations to yield the desired organozirconium products. The aluminum-mediated pathway typically requires higher temperatures and longer reaction times compared to lithium-based methods.

The choice of alkylating agent significantly influences the reaction mechanism and product distribution. While lithium reagents generally provide the most direct and efficient pathways, the increased reactivity can sometimes lead to complications with sensitive or sterically hindered substrates [8]. In such cases, the use of milder magnesium or aluminum-based reagents may prove advantageous despite reduced overall efficiency.

Mechanistic Considerations in Transmetalation

The transmetalation process involves complex electronic and steric factors that influence both reaction rates and product selectivity [9] [10]. The mechanism typically proceeds through a transition state involving coordination of the alkylating agent to the zirconium center, followed by transfer of the alkyl group and elimination of the corresponding metal halide.

Steric considerations play a crucial role in determining reaction selectivity, particularly when dealing with mixed-ligand systems or sterically demanding substrates [10]. The bulky pentamethylcyclopentadienyl ligands create a crowded environment around the zirconium center, which can influence the approach trajectory of incoming nucleophiles and affect the relative rates of competing reaction pathways.

Electronic effects also contribute significantly to the transmetalation process. The electron-donating nature of the pentamethylcyclopentadienyl ligands increases electron density at the zirconium center, which can reduce the electrophilicity of the metal and potentially slow the rate of nucleophilic attack [10]. This effect must be balanced against the steric factors to achieve optimal reaction conditions.

Solvent effects prove particularly important in transmetalation reactions, as coordinating solvents can compete with the alkylating agent for coordination sites on the zirconium center [10]. Non-coordinating solvents such as toluene or pentane are typically preferred to minimize these competitive interactions and maximize the efficiency of the transmetalation process.

Purification of Transmetalation Products

Following the transmetalation reaction, the crude products typically require purification to remove unreacted starting materials, byproducts, and inorganic salts [11] [12]. The air and moisture sensitivity of organozirconium compounds necessitates the use of specialized purification techniques that maintain rigorously inert conditions throughout the process.

Recrystallization represents the most common purification method for organometallic compounds, though the choice of solvent system proves critical for success [11]. The ideal recrystallization solvent should dissolve the product readily at elevated temperatures while having limited solubility at lower temperatures. Additionally, the solvent must be compatible with the air-sensitive nature of the compound and should not coordinate strongly enough to interfere with the desired crystal structure.

Common solvent systems for organozirconium recrystallization include hydrocarbon solvents such as toluene, hexane, or pentane, often used either individually or in combination [11]. Ether solvents can sometimes be employed, though their coordinating ability requires careful consideration to avoid formation of undesired solvate complexes.

The recrystallization process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to promote crystal formation [11]. The rate of cooling significantly influences crystal quality, with slower cooling generally producing larger, higher-quality crystals that are easier to separate from impurities [13].

Solvent-Mediated Crystallization Protocols

Solvent Selection Criteria for Organometallic Crystallization

The selection of appropriate solvents for the crystallization of dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) requires careful consideration of multiple factors including solubility characteristics, chemical compatibility, and crystallization thermodynamics [14] [11]. The air and moisture sensitive nature of this organometallic compound necessitates the use of rigorously dried and deoxygenated solvents throughout the crystallization process.

Hydrocarbon solvents such as toluene, hexane, and pentane represent the most commonly employed crystallization media for organozirconium compounds [11]. These non-coordinating solvents minimize the risk of ligand displacement or coordination complications while providing appropriate solubility characteristics for controlled crystal growth. Toluene, in particular, offers an excellent balance of solubility at elevated temperatures and reduced solubility upon cooling, making it ideal for recrystallization procedures.

The use of coordinating solvents such as tetrahydrofuran or diethyl ether requires more careful consideration due to their potential to interact with the zirconium center [12]. While these solvents can sometimes improve solubility and facilitate crystallization, they may also lead to the formation of solvate complexes that can complicate purification and characterization procedures. When coordinating solvents are employed, it becomes essential to verify that the resulting crystalline material maintains the desired composition and structure.

Binary solvent systems often provide superior crystallization results compared to single solvents by allowing fine-tuning of solubility characteristics [11]. Common combinations include toluene-hexane, benzene-pentane, or ether-hydrocarbon mixtures. These systems enable the optimization of solubility gradients during cooling, leading to more controlled nucleation and crystal growth processes.

Temperature-Controlled Crystallization Protocols

Temperature control represents a critical parameter in achieving high-quality crystalline materials with optimal purity and structural characteristics [13]. The crystallization of dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) typically benefits from controlled cooling protocols that manage the rate of supersaturation and nucleation density throughout the process.

Slow cooling protocols generally produce superior crystal quality compared to rapid cooling methods [13]. A typical procedure involves heating the solution to complete dissolution of the organometallic compound, followed by gradual cooling at rates of 1-5°C per hour. This controlled cooling allows for the formation of larger, more well-defined crystals while minimizing the incorporation of impurities into the crystal lattice.

Temperature cycling represents an advanced crystallization technique that can significantly improve crystal quality through successive dissolution and recrystallization cycles [13]. This method involves alternating heating and cooling cycles that selectively dissolve smaller, defective crystals while allowing larger, higher-quality crystals to persist and grow. The temperature cycling approach proves particularly effective for removing fine particles and improving overall crystal size distribution.

The implementation of temperature cycling requires careful optimization of cycle parameters including maximum and minimum temperatures, heating and cooling rates, and cycle duration [13]. Typical protocols involve heating to temperatures 10-20°C above the initial dissolution point, followed by cooling to temperatures 5-10°C below the target crystallization temperature. Multiple cycles are often employed to achieve maximum purification benefit.

Nucleation Control and Crystal Growth Management

The control of nucleation processes plays a fundamental role in determining the final crystal characteristics of organometallic compounds [15]. Supersaturation levels during the initial stages of crystallization significantly influence nucleation density and subsequent crystal growth patterns. High supersaturation typically leads to numerous small crystals, while lower supersaturation promotes the formation of fewer, larger crystals.

Seeding techniques can provide effective control over nucleation processes by introducing pre-formed crystal nuclei that serve as growth centers [11]. The addition of small amounts of pure crystalline material to a slightly supersaturated solution can eliminate the need for spontaneous nucleation and provide better control over crystal size distribution. Seeding proves particularly valuable when working with compounds that exhibit poor nucleation characteristics or tend to form oils or glasses rather than crystals.

The stirring regime during crystallization significantly affects both nucleation and growth processes [15]. Gentle stirring can improve mass transfer and temperature uniformity while minimizing crystal breakage, whereas vigorous agitation may promote excessive nucleation and reduce final crystal size. Many successful crystallization protocols employ minimal or no stirring to maintain optimal growth conditions.

Crystal growth rates can be controlled through temperature gradients, concentration gradients, or the use of anti-solvent addition techniques [15]. Slow crystal growth generally produces higher quality crystals with fewer defects and better incorporation of the desired molecular structure. Anti-solvent crystallization, involving the gradual addition of a poor solvent to a concentrated solution, can provide excellent control over crystallization kinetics.

Characterization of Crystalline Products

The assessment of crystalline quality requires comprehensive analytical techniques to verify both chemical purity and structural integrity [16]. X-ray crystallography represents the gold standard for structural characterization, providing detailed information about molecular geometry, crystal packing, and potential structural defects.

Nuclear magnetic resonance spectroscopy serves as an essential tool for verifying the chemical composition and purity of crystallized organometallic compounds [16]. For dimethylbis(pentamethylcyclopentadienyl)zirconium(IV), ¹H NMR analysis should reveal characteristic signals for the pentamethylcyclopentadienyl ligands and the metal-bound methyl groups, with integration ratios confirming the expected molecular composition.

Elemental analysis provides quantitative verification of the molecular composition and can detect the presence of residual solvents or inorganic impurities [2]. The gravimetric assay methods commonly employed for organozirconium compounds typically target zirconium content, which should fall within the range of 22.5-24.1% for pure dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) [2].

Thermal analysis techniques including melting point determination and thermogravimetric analysis can provide additional information about crystal quality and purity [2]. Pure samples should exhibit sharp melting transitions at the expected temperature (205-207°C) without significant decomposition or mass loss prior to melting [2].

Sublimation Techniques for Ultrahigh-Purity Samples

Theoretical Foundations of Organometallic Sublimation

Sublimation represents one of the most effective purification techniques for achieving ultrahigh-purity organometallic compounds, operating on the principle of direct phase transition from solid to gas without intermediate liquid formation [17] [18]. This technique proves particularly valuable for organozirconium compounds due to their thermal stability and appropriate vapor pressure characteristics at elevated temperatures.

The sublimation process for dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) relies on the differential vapor pressures between the desired product and various impurities [19] [20]. Non-volatile impurities remain in the source region while the target compound transitions to the gas phase and subsequently deposits on cooled surfaces as purified crystalline material. This physical separation process can achieve remarkable purification levels, often exceeding 99.9% purity when properly optimized.

The vapor pressure behavior of organometallic compounds generally follows the Clausius-Clapeyron equation, which relates vapor pressure to temperature through the enthalpy of sublimation [19]. For metallocene compounds, sublimation enthalpies typically range from 70-120 kJ/mol, requiring temperatures in the range of 100-200°C under reduced pressure conditions to achieve practical sublimation rates [19] [20].

The molecular structure of dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) contributes favorably to its sublimation characteristics [2]. The symmetrical molecular geometry and relatively weak intermolecular interactions facilitate the transition from solid to gas phase, while the absence of strong hydrogen bonding or ionic interactions minimizes the energy required for sublimation.

Apparatus Design and Operational Parameters

The design of sublimation apparatus for organometallic compounds requires careful consideration of temperature control, pressure management, and material compatibility [21] [17]. High-vacuum sublimation systems typically employ glass or stainless steel construction to ensure chemical inertness and prevent contamination of the purified product.

Temperature control represents the most critical operational parameter in sublimation purification [21] [22]. The source temperature must be sufficiently high to achieve reasonable sublimation rates while remaining below the decomposition threshold of the target compound. For organozirconium compounds, optimal sublimation temperatures typically range from 150-250°C, depending on the specific molecular structure and desired throughput rates.

The pressure regime significantly influences both sublimation rate and selectivity [21] [22]. High vacuum conditions (10⁻³ to 10⁻⁵ Pa) generally provide optimal results by minimizing gas-phase collisions and enabling efficient transport of sublimed material to the collection surface. Lower pressures also reduce the risk of oxidation or other gas-phase reactions that could compromise product purity.

Cold finger temperature control enables fine-tuning of the deposition process and can influence crystal quality of the sublimed product [17]. Typically, cold finger temperatures are maintained 50-100°C below the source temperature to ensure efficient condensation while promoting the formation of well-ordered crystalline deposits. The use of temperature gradients along the cold finger can enable fractionation of components with similar volatilities.

Optimization Strategies for Maximum Purity

The achievement of ultrahigh purity through sublimation requires systematic optimization of multiple operational parameters to maximize selectivity between the target compound and potential impurities [22] [23]. Pressure optimization represents one of the most effective approaches, as the sublimation rate often exhibits exponential dependence on system pressure within the high-vacuum regime.

Multi-stage sublimation procedures can provide superior purification compared to single-stage processes by enabling multiple opportunities for separation from less volatile impurities [22]. These procedures typically involve initial sublimation at moderate temperatures to remove the bulk of the material, followed by higher temperature treatment to recover any remaining product from the residue.

Temperature programming during sublimation can enhance separation efficiency by taking advantage of the different temperature dependencies of various components [22]. Gradual temperature increases allow for sequential sublimation of components with different volatilities, enabling the collection of highly purified fractions.

The sublimation rate must be carefully balanced to achieve optimal purity while maintaining reasonable processing times [22]. Excessively high sublimation rates can lead to entrainment of non-volatile impurities or incomplete separation from semi-volatile contaminants. Conversely, extremely low rates may be impractical for preparative applications despite potentially superior purification performance.

Quality Assessment and Analytical Verification

The verification of ultrahigh purity achieved through sublimation requires sensitive analytical techniques capable of detecting trace impurities at parts-per-million levels [24]. Inductively coupled plasma mass spectrometry represents one of the most sensitive methods for detecting metallic impurities, with detection limits often below 1 ppm for most elements.

Gas chromatography-mass spectrometry can provide excellent sensitivity for organic impurities, particularly residual solvents or decomposition products that might persist through conventional purification methods [24]. The volatile nature of many organometallic compounds makes them particularly amenable to gas chromatographic analysis, enabling comprehensive assessment of organic purity.

Nuclear magnetic resonance spectroscopy at high field strengths can detect impurities at levels approaching 0.1% through careful integration of minor peaks relative to the main product signals [1]. The well-defined NMR signature of dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) facilitates the detection of structurally related impurities that might be difficult to identify through other analytical methods.

Thermal analysis techniques including differential scanning calorimetry can provide sensitive detection of impurities through their effects on melting behavior and thermal transitions [2]. Pure samples should exhibit sharp, well-defined melting endotherms without evidence of pre-melting or multiple transition temperatures that would indicate the presence of impurities or polymorphic mixtures.

Dates

Modify: 2023-08-16

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